molecular formula C17H16ClFN4OS B10771069 N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide

N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide

Cat. No.: B10771069
M. Wt: 378.9 g/mol
InChI Key: VVZZZUNCWSTIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of this compound involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a pyridine ring, followed by the introduction of various functional groups such as amino, methyl, and fluorophenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of BACE2, an enzyme involved in the cleavage of amyloid precursor protein. By inhibiting BACE2, the compound prevents the cleavage of the proproliferative plasma membrane protein Tmem27, leading to increased beta cell mass and improved glucose homeostasis. The molecular targets and pathways involved include the regulation of insulin secretion and beta cell proliferation .

Comparison with Similar Compounds

Similar compounds to “PMID21907142CJ” include other BACE2 inhibitors and BACE1 inhibitors. this compound is unique due to its high specificity and potency as a BACE2 inhibitor, with an IC50 value of 9 nM. Other similar compounds may include:

Properties

Molecular Formula

C17H16ClFN4OS

Molecular Weight

378.9 g/mol

IUPAC Name

N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide

InChI

InChI=1S/C17H16ClFN4OS/c1-17(6-7-25-16(20)23-17)12-8-11(3-4-13(12)19)22-15(24)14-5-2-10(18)9-21-14/h2-5,8-9H,6-7H2,1H3,(H2,20,23)(H,22,24)

InChI Key

VVZZZUNCWSTIOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.